Specific Scientific Field: Microbiology
Comprehensive and Detailed Summary of the Application: Acetyleugenol, a phytochemical compound extracted from the leaves of Acacia nilotica (L.), has been found to exhibit strong antibacterial activity against several bacterial clinical isolates . It has also shown promising potential in the treatment of tuberculosis .
Detailed Description of the Methods of Application or Experimental Procedures: The antibacterial potential of Acetyleugenol was first confirmed against seven bacterial clinical isolates . To further investigate its effect against Mycobacterium tuberculosis, Acetyleugenol and its indole and phenyl analogues were subjected to molecular docking experiments against two potential tuberculosis drug targets—Mt PknE and Mt PknB Ser/Thr protein kinases .
Thorough Summary of the Results or Outcomes Obtained: Acetyleugenol revealed a strong activity against Proteus sp., Salmonella typhi, Staphylococcus aureus, and Streptococcus pneumonia with similar or better zone of inhibition comparing to that of the control amoxicillin . The results of the molecular docking experiments reveal that all of the analogs have improved docking scores compared to the Acetyleugenol. The indole analogues EUG-1 and EUG-3 were more effective with better docking scores for Mt PknE with −11.08 and −10.05 kcal/mol, respectively .
Specific Scientific Field: Pharmacology
Detailed Description of the Methods of Application or Experimental Procedures: Acetyleugenol was extracted from Syzygium aromuticum Z and evaluated for its activity as an inhibitor of aggregation and its effects on arachidonic acid metabolism in human blood platelets .
Thorough Summary of the Results or Outcomes Obtained: The results indicate that Acetyleugenol was found to be a potent platelet inhibitor .
Specific Scientific Field: Biochemistry
Detailed Description of the Methods of Application or Experimental Procedures: In this study, 19 eugenol derivatives, including Acetyleugenol, were synthesized, purified, characterized, and evaluated for their antioxidant potential .
Specific Scientific Field: Entomology
Comprehensive and Detailed Summary of the Application: Acetyleugenol has been found to exhibit strong insecticidal activity. It’s particularly effective against mosquito larvae, making it a potential natural alternative for mosquito control .
Detailed Description of the Methods of Application or Experimental Procedures: In the study, Acetyleugenol was isolated from the essential oil of Ocimum basilicum (basil) and tested against the larvae of the mosquito species Aedes aegypti .
Thorough Summary of the Results or Outcomes Obtained: The results indicated that Acetyleugenol exhibited strong larvicidal activity against Aedes aegypti. The LC50 (lethal concentration to kill 50% of the tested population) was found to be 30 ppm (parts per million) .
Specific Scientific Field: Mycology
Detailed Description of the Methods of Application or Experimental Procedures: In the study, Acetyleugenol was tested against several fungal strains, including Candida albicans and Aspergillus niger .
Thorough Summary of the Results or Outcomes Obtained: The results showed that Acetyleugenol exhibited strong antifungal activity, with a minimum inhibitory concentration (MIC) of 62.5 µg/mL against Candida albicans and 125 µg/mL against Aspergillus niger .
Eugenol acetate, also known as eugenyl acetate, is an organic compound with the molecular formula and a molecular weight of approximately 206.24 g/mol. It is a colorless to pale yellow liquid or crystalline solid with a melting point of 29°C. This compound is primarily found in clove oil, where it occurs alongside eugenol, contributing to the characteristic aroma of cloves. Eugenol acetate has a slightly fruity scent reminiscent of cloves and is often used in flavoring and fragrance applications .
Eugenol acetate is synthesized through the acetylation of eugenol using acetic anhydride or acetyl chloride. The general reaction can be represented as follows:
This reaction can be catalyzed by bases such as triethylamine, which helps drive the reaction to completion by removing acetic acid from the equilibrium . Additionally, enzymatic methods utilizing lipases in supercritical carbon dioxide have been explored for the synthesis of eugenol acetate, providing a more environmentally friendly approach .
Eugenol acetate exhibits various biological activities, including antimicrobial and antioxidant properties. Research indicates that while eugenol itself has significant antibacterial effects, its acetate derivative may have enhanced or modified activity due to structural changes. Studies have shown that eugenol acetate can inhibit the growth of certain bacteria and fungi . Moreover, its antioxidant capacity has been evaluated, with findings suggesting that structural modifications can influence its ability to scavenge free radicals .
The synthesis of eugenol acetate can be achieved through several methods:
Eugenol acetate finds several applications across various industries:
Interaction studies have focused on the biological effects of eugenol acetate in comparison to its precursor, eugenol. Research indicates that while both compounds exhibit antioxidant activity, their efficacy can differ based on structural modifications. For instance, derivatives formed through esterification often show reduced antioxidant capacity compared to eugenol itself . Additionally, studies on their interactions with biological membranes reveal that both compounds can disrupt cell membranes of bacteria, leading to cell lysis .
Eugenol acetate belongs to a class of compounds known as phenolic esters. Here are some similar compounds along with their unique characteristics:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Eugenol | C10H12O2 | Primary component of clove oil; strong antimicrobial properties. |
Isoeugenol | C10H12O3 | Structural isomer of eugenol; exhibits different biological activities including stronger antioxidant properties. |
Acetyl eugenol | C12H14O3 | Another name for eugenol acetate; used interchangeably but may refer specifically to synthetic variants. |
Vanillin | C8H8O3 | Flavor compound from vanilla; shares aromatic properties but differs structurally from phenolic compounds like eugenol. |
Cinnamaldehyde | C9H8O | Component of cinnamon oil; similar aromatic profile but distinct chemical structure and reactivity. |
Eugenol acetate's uniqueness lies in its dual role as both a flavoring agent and a compound with potential therapeutic applications, setting it apart from other similar compounds that may not exhibit such versatility.
The chemical acetylation of eugenol to produce eugenol acetate involves the nucleophilic substitution of the phenolic hydroxyl group with an acetyl group from acetic anhydride. The reaction proceeds through an electrophilic substitution mechanism where the acetyl carbonium ion attacks the oxygen atom of the phenolic hydroxyl group [1] [2]. The general reaction follows the pathway:
Eugenol + Acetic Anhydride → Eugenol Acetate + Acetic Acid
The reaction mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of acetic acid to yield the desired ester product [3]. The presence of heterogeneous catalysts facilitates this transformation by providing active sites that activate the acetic anhydride and stabilize the transition state.
Molecular sieve 4Å has demonstrated exceptional catalytic activity for eugenol acetylation under solvent-free conditions. Research conducted using central composite rotatable design methodology revealed that molecular sieve 4Å achieves conversions exceeding 96.9% at optimal conditions of 50°C with a eugenol to acetic anhydride molar ratio of 1:3 and 12.5 weight percent catalyst loading [1]. The activation energy for this system was determined to be 10.0 kilojoules per mole, indicating relatively facile reaction kinetics. Extended reaction periods of 6 hours at 60°C yielded conversions up to 98.6%, demonstrating the catalyst's effectiveness across different temperature regimes [1].
Amberlite XAD-16, a non-ionic polymeric resin, exhibits remarkable catalytic efficiency for eugenol acetylation. This catalyst achieves exceptionally rapid conversions, with 97.8% conversion attained within 3 minutes at 55°C using a 1:3 molar ratio of eugenol to acetic anhydride [1]. The activation energy for Amberlite XAD-16 catalysis is 7.2 kilojoules per mole, lower than that of molecular sieves, indicating superior kinetic performance. However, catalyst reusability studies demonstrate that Amberlite XAD-16 experiences significant activity loss after three reaction cycles, compared to molecular sieves which maintain activity for up to ten cycles [1].
12-Molybdophosphoric acid anchored to mesoporous aluminosilicate (HPMo/AlSiM) represents an advanced heterogeneous catalyst system synthesized from Amazon kaolin. This catalyst achieves 99.9% conversion under optimized conditions of 80°C, 1:5 eugenol to acetic anhydride molar ratio, and 2 weight percent catalyst loading within 40 minutes [2]. The activation energy for this system is 19.96 kilojoules per mole, and the catalyst demonstrates excellent reusability with minimal activity loss over four consecutive cycles [2].
Mesoporous aluminosilicates functionalized with sulfonic acid groups demonstrate similar high-performance characteristics. These materials, synthesized from Amazonian flint kaolin, exhibit specific surface areas of 1071 square meters per gram and achieve 99.9% eugenol conversion under identical conditions to the HPMo/AlSiM system [4]. The total acidic site content of 4.89 millimoles of hydrogen ions per gram contributes to the exceptional catalytic activity.
Kinetic studies reveal that eugenol acetylation follows first-order kinetics with respect to eugenol concentration across all heterogeneous catalyst systems investigated [1] [2]. The reaction rate is significantly influenced by temperature, catalyst concentration, and substrate molar ratio. Response surface methodology analysis indicates that higher temperatures and increased catalyst loadings generally favor enhanced conversion rates, though optimal conditions vary depending on the specific catalyst employed [1].
The effect of temperature on reaction kinetics demonstrates Arrhenius behavior, with conversion rates increasing exponentially with temperature up to optimal values. Beyond optimal temperatures, catalyst deactivation and side reactions become significant, leading to decreased selectivity toward the desired eugenol acetate product [1].
Table 1: Chemical Acetylation Synthesis Data
Catalyst | Temperature (°C) | Molar Ratio (Eugenol:Acetic Anhydride) | Catalyst Loading (wt%) | Reaction Time | Conversion (%) | Activation Energy (kJ/mol) |
---|---|---|---|---|---|---|
Molecular Sieve 4Å | 50 | 1:3 | 12.5 | 2 h | 96.9 [1] | 10.0 [1] |
Molecular Sieve 4Å | 60 | 1:3 | 12.5 | 6 h | 98.6 [1] | 10.0 [1] |
Amberlite XAD-16 | 55 | 1:3 | 20 | 3 min | 97.8 [1] | 7.2 [1] |
Amberlite XAD-16 | 55 | 1:4.5 | 10 | 2 h | 78.6 [1] | 7.2 [1] |
12-Molybdophosphoric Acid/AlSiM | 80 | 1:5 | 2 | 40 min | 99.9 [2] | 19.96 [2] |
Mesoporous Aluminosilicate | 80 | 1:5 | 2 | 40 min | 99.9 [4] | N/A |
Lipase-catalyzed esterification of eugenol represents a green alternative to chemical acetylation methods. The enzymatic mechanism proceeds through the formation of an acyl-enzyme intermediate via nucleophilic attack of the catalytic serine residue on the carbonyl carbon of acetic anhydride [5]. This intermediate subsequently undergoes alcoholysis with eugenol to regenerate the free enzyme and produce eugenol acetate [5].
The reaction follows a ping-pong bi-bi mechanism, where the enzyme alternately binds to the acyl donor (acetic anhydride) and acyl acceptor (eugenol) without forming a ternary complex [5]. The absence of water in solvent-free systems prevents hydrolysis reactions that would compete with esterification, thereby enhancing product yields.
Novozym 435, an immobilized lipase from Candida antarctica, demonstrates exceptional catalytic performance for eugenol acetylation. Under optimized conditions of 50°C, 1:3 eugenol to acetic anhydride molar ratio, and 5.5 weight percent enzyme loading, Novozym 435 achieves 99% conversion in solvent-free systems [5]. The enzyme exhibits remarkable thermal stability and can operate effectively at temperatures up to 60°C with minimal activity loss over 6-hour reaction periods [5].
Kinetic studies demonstrate that lower enzyme concentrations (1 weight percent) combined with excess acetic anhydride and elevated temperatures (60°C) provide nearly complete conversion within 6 hours, offering economic advantages through reduced enzyme consumption [5]. The enzyme shows excellent reusability characteristics, maintaining high catalytic activity for up to 10 consecutive reaction cycles [5].
Lipozyme TL IM, derived from Thermomyces lanuginosus, exhibits high thermal stability and catalytic efficiency for eugenol acetylation. Optimal performance is achieved at 70°C with a 1:5 eugenol to acetic anhydride molar ratio and 5 weight percent enzyme loading, resulting in 92.86% conversion [6]. The elevated temperature tolerance of this enzyme makes it particularly suitable for industrial applications where higher reaction rates are desired [6].
Lipozyme TL 100L demonstrates competitive performance under milder reaction conditions. At 55°C with a 1:1 eugenol to acetic anhydride molar ratio and 10 weight percent enzyme loading, this catalyst achieves 91.80% conversion within 2 hours [7]. The ability to operate with stoichiometric substrate ratios reduces the need for excess acetic anhydride, providing economic and environmental benefits [7].
Continuous-flow enzymatic synthesis using packed-bed microreactors represents an advanced approach for eugenol acetate production. Both Novozym 435 and Lipozyme RM IM have been successfully employed in continuous-flow systems at 68°C with eugenol to acetic anhydride molar ratios of 1:5 [8]. Under these conditions, Novozym 435 achieves steady-state conversions of 82%, while Lipozyme RM IM demonstrates superior performance with 90% steady-state conversion [8].
The continuous-flow approach offers several advantages including reduced enzyme inhibition by reaction products, improved heat and mass transfer, and enhanced process scalability [8]. Long-term stability studies demonstrate that both enzyme systems maintain high catalytic activity over extended operational periods, making them suitable for industrial implementation [8].
Table 2: Enzymatic Synthesis Data
Enzyme | Temperature (°C) | Molar Ratio (Eugenol:Acetic Anhydride) | Enzyme Loading (wt%) | Reaction Time | Conversion (%) | System |
---|---|---|---|---|---|---|
Novozym 435 | 50 | 1:3 | 5.5 | N/A | 99.0 [5] | Solvent-free |
Novozym 435 | 60 | 1:3 | 1.0 | 6 h | 99.0 [5] | Solvent-free |
Lipozyme TL IM | 70 | 1:5 | 5.0 | N/A | 92.86 [6] | Solvent-free |
Lipozyme TL 100L | 55 | 1:1 | 10.0 | 2 h | 91.80 [7] | Solvent-free |
Lipozyme RM IM | 68 | 1:5 | N/A | Continuous | 90.0 [8] | Continuous-flow |
Novozym 435 (Continuous) | 68 | 1:5 | N/A | Continuous | 82.0 [8] | Continuous-flow |
Industrial-scale production of eugenol acetate requires careful consideration of reaction engineering principles, catalyst stability, and process economics. The transition from laboratory-scale batch processes to continuous industrial operations involves optimization of residence time distribution, heat transfer characteristics, and catalyst regeneration protocols [9].
Pilot-plant scale studies demonstrate the feasibility of producing eugenol precursors with yields of 50.25% and purity improvements from 75% to 98% through multi-stage processing involving saponification, neutralization, and vacuum distillation [9]. These findings provide crucial insights for industrial-scale eugenol acetate production, where similar purification strategies can be employed to achieve high-purity products.
Packed-bed microreactors offer significant advantages for industrial-scale eugenol acetate production through process intensification. The high surface-area-to-volume ratio of microreactors enhances heat and mass transfer rates, leading to improved reaction kinetics and product selectivity [10]. Continuous-flow microreactor systems achieve 95% conversion at 95°C with 3:1 acetic anhydride to eugenol molar ratio and 40 microliters per minute flow rate [10].
The integration of on-line high-performance liquid chromatography analysis enables real-time process monitoring and control, facilitating optimization of reaction parameters and quality assurance [10]. Long-term stability studies demonstrate that microreactor systems maintain high conversion rates (over 93%) for prolonged operational periods, indicating their suitability for industrial implementation [10].
Solvent-free reaction systems provide significant economic and environmental advantages for industrial-scale eugenol acetate production. The elimination of organic solvents reduces process complexity, decreases separation costs, and minimizes environmental impact [1] [5]. Both chemical and enzymatic catalytic systems demonstrate excellent performance under solvent-free conditions, with conversions exceeding 90% achievable across various catalyst types [1] [5].
Industrial viability of eugenol acetate production depends critically on catalyst reusability and regeneration protocols. Heterogeneous catalysts demonstrate varying degrees of stability, with molecular sieve 4Å maintaining activity for up to 10 reaction cycles, while Amberlite XAD-16 shows significant deactivation after 3 cycles [1]. For enzymatic systems, immobilized lipases exhibit excellent reusability characteristics, with Novozym 435 maintaining high activity over 10 consecutive cycles under optimized conditions [5].
Catalyst regeneration procedures involve washing with appropriate solvents followed by thermal treatment to remove adsorbed impurities and restore active sites. The development of effective regeneration protocols is essential for achieving economic viability in industrial-scale operations [1] [5].
The global eugenol acetate market demonstrates steady growth with revenues valued at 125 million United States dollars in 2024 and projected to reach 200 million United States dollars by 2033, representing a compound annual growth rate of 6.5% [11]. This growth is driven by increasing demand in fragrance, pharmaceutical, and food industries, where eugenol acetate serves as a valuable intermediate and flavoring agent [11].
Industrial production economics favor processes that combine high conversion rates, minimal catalyst consumption, and efficient separation procedures. Enzymatic processes, despite higher catalyst costs, offer advantages in terms of mild reaction conditions, high selectivity, and green processing credentials that align with increasing environmental regulations and consumer preferences [5].
Table 3: Industrial Scale Production Optimization Data
Production Method | Scale | Yield (%) | Processing Time | Catalyst Reusability | Economic Advantage |
---|---|---|---|---|---|
Heterogeneous Catalysis (Molecular Sieve) | Laboratory | 90-98 [1] | 2-6 h | 10 cycles [1] | High conversion, Low cost |
Heterogeneous Catalysis (Amberlite) | Laboratory | 95-98 [1] | 3 min-2 h | 3 cycles [1] | Fast reaction |
Enzymatic Batch Process | Laboratory | 92-99 [5] | 2-6 h | 10 cycles [5] | Green process |
Enzymatic Continuous Flow | Laboratory | 82-90 [8] | Continuous | Extended [8] | Scalable |
Pilot Plant Scale (Eugenol Precursor) | Pilot Plant | 50.25 [9] | Multiple stages | N/A | Medium scale |
Commercial Production Scale | Industrial | N/A | N/A | N/A | Commercial viability [11] |
Table 4: Reaction Kinetics and Mechanism Data
Reaction System | Reaction Order | Activation Energy (kJ/mol) | Optimal pH | Mechanism Type |
---|---|---|---|---|
Molecular Sieve 4Å Catalysis | First-order [1] | 10.0 [1] | N/A | Electrophilic substitution |
Amberlite XAD-16 Catalysis | First-order [1] | 7.2 [1] | N/A | Electrophilic substitution |
HPMo/AlSiM Catalysis | First-order [2] | 19.96 [2] | N/A | Acid-catalyzed |
Novozym 435 Enzymatic | Ping-Pong Bi-Bi [5] | N/A | 7-8 | Nucleophilic acyl substitution |
Lipozyme TL IM Enzymatic | Ping-Pong Bi-Bi [6] | N/A | 7-8 | Nucleophilic acyl substitution |
Irritant